5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate
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Overview
Description
5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate is a heterocyclic compound that combines a thiazole ring with a pyridine moiety and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds such as pyrido [2,3-d]pyrimidines have been found to target various proteins involved in cancer progression, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been found to induce apoptosis and inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate typically involves the condensation of 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide with benzoic acid or its derivatives. One common method includes the reaction of 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide with benzoic anhydride in the presence of a catalytic amount of acetic acid . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Agrochemicals: It may serve as a precursor for the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide
- 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate is unique due to its combination of a thiazole ring with a pyridine moiety and a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate (CAS No. 338398-99-5) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure consists of a thiazole ring substituted with a pyridine and benzoate moiety, which may contribute to its biological properties.
The molecular formula for this compound is C16H12N2O2S, with a molecular weight of 296.34 g/mol. The compound is characterized by its melting point and solubility profiles, which are crucial for understanding its bioavailability and pharmacokinetics.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂N₂O₂S |
Molecular Weight | 296.34 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
1. Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antifungal Properties
Thiazole derivatives have also been evaluated for antifungal activity. Compounds structurally similar to this compound have shown efficacy against fungi, indicating potential therapeutic applications in treating fungal infections .
3. Cytotoxicity and Anticancer Activity
Research has suggested that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the induction of oxidative stress and modulation of signaling pathways involved in cell survival . For example, certain thiazole compounds have been reported to selectively induce ferroptosis, a form of regulated cell death associated with cancer therapy .
Case Studies
Several case studies highlight the biological potential of thiazole derivatives:
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various thiazole derivatives, it was found that modifications at the pyridine ring significantly enhanced antibacterial activity. Compounds were tested against S. aureus and E. coli, with some exhibiting MIC values as low as 0.0039 mg/mL, indicating strong antibacterial properties .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific cancer cell lines and inducing apoptosis .
Properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)12-6-3-2-4-7-12)18-15(21-11)13-8-5-9-17-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGSIEOOAZJMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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